4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-3-nitrobenzamide
Overview
Description
4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl(methyl)amino group, a methoxyphenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The nitrobenzene derivative is then subjected to amidation with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the nitrobenzamide.
Reductive Amination: The final step involves the reductive amination of the nitrobenzamide with benzylmethylamine using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-3-nitrobenzamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzyl(methyl)amino group can be oxidized to form corresponding N-oxides.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: 4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-3-aminobenzamide.
Substitution: Derivatives with various substituents replacing the methoxy group.
Oxidation: N-oxides of the benzyl(methyl)amino group.
Scientific Research Applications
4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzyl(methyl)amino group may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide
- 4-[benzyl(methyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide
- 4-[benzyl(methyl)amino]-N-(4-hydroxyphenyl)-3-nitrobenzamide
Uniqueness
4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-3-nitrobenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can result in different biological activities and applications.
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-24(15-16-6-4-3-5-7-16)20-13-8-17(14-21(20)25(27)28)22(26)23-18-9-11-19(29-2)12-10-18/h3-14H,15H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZFIHHNCCIWJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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